Gallium trichloride

Catalog No.
S594473
CAS No.
13450-90-3
M.F
GaCl3Cl3Ga
M. Wt
176.08 g/mol
Availability
In Stock
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Gallium trichloride

CAS Number

13450-90-3

Product Name

Gallium trichloride

IUPAC Name

trichlorogallane

Molecular Formula

GaCl3Cl3Ga

Molecular Weight

176.08 g/mol

InChI

InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3

InChI Key

UPWPDUACHOATKO-UHFFFAOYSA-K

SMILES

Cl[Ga](Cl)Cl

Solubility

Sol in benzene, carbon tetrachloride, and carbon disulfide.
In water, >800 g/l, temp not specified

Synonyms

gallium chloride, gallium chloride, 67Ga-labeled, gallium-67-chloride

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ga+3]

Semiconductor Materials Precursor

Gallium trichloride plays a crucial role in the development of new and improved semiconductor materials. It acts as a precursor in the production of gallium-containing compounds used in various electronic devices, such as transistors and integrated circuits []. These compounds, including gallium nitride (GaN) and gallium arsenide (GaAs), offer superior properties compared to silicon, such as higher electron mobility and wider bandgaps, making them ideal for high-frequency and high-power applications [].

Catalyst in Chemical Reactions

Gallium trichloride's unique properties make it a valuable catalyst in various organic synthesis reactions. Its ability to accept electron pairs (Lewis acid behavior) allows it to activate different chemical bonds and facilitate reactions that would otherwise be slow or inefficient. Examples include the ring-opening and recycling of epoxides and the trimerization of alkynes, which are important steps in the synthesis of various organic molecules [].

Chemical Vapor Deposition (CVD)

Gallium trichloride serves as a vital component in chemical vapor deposition (CVD) processes. In this technique, gallium trichloride gas reacts with other chemicals at high temperatures to form thin films of gallium-based materials on various substrates []. These films form the foundation of numerous electronic devices, including LEDs, lasers, and solar cells [].

Research and Development

Due to its versatility, gallium trichloride is actively used in research and development (R&D) for the synthesis of novel materials with potential applications in various fields, including electronics, photonics, and energy storage []. Researchers are exploring the use of gallium trichloride in the development of nanostructured materials with unique electrical, optical, and mechanical properties [].

Gallium trichloride, with the chemical formula GaCl₃, is a colorless, hygroscopic crystal that is known for its unique properties and reactivity. It is categorized as a covalent minor metal salt and exhibits a bipolymeric structure when in gaseous form at elevated temperatures (approximately 270 °C) . The compound is highly soluble in various solvents, including water, ether, and benzene, and it releases significant heat upon dissolution . Gallium trichloride is also notable for its ability to sublime in a vacuum below its boiling point of 201.3 °C .

  • Formation: It can be synthesized by reacting gallium metal with chlorine gas at 200 °C:
    2Ga+3Cl22GaCl32\text{Ga}+3\text{Cl}_2\rightarrow 2\text{GaCl}_3
  • Hydrolysis: When dissolved in water, gallium trichloride dissociates into hexaaquagallium(III) ions and chloride ions, leading to an acidic solution due to hydrolysis:
    [Ga H2O)6]3+[Ga H2O)5OH]2++H+[\text{Ga H}_2\text{O})_6]^{3+}\rightarrow [\text{Ga H}_2\text{O})_5\text{OH}]^{2+}+\text{H}^+
  • Reactivity with Bases: In basic conditions, it hydrolyzes to form gallium(III) hydroxide, which can further dissolve to form gallate ions:
    GaCl3+OHGa OH 4\text{GaCl}_3+\text{OH}^-\rightarrow \text{Ga OH }_4^-

These reactions highlight gallium trichloride's role as a Lewis acid and its ability to engage in complexation and substitution reactions .

Gallium trichloride can be synthesized through several methods:

  • Direct Chlorination: Heating gallium metal in a chlorine atmosphere.
  • Thionyl Chloride Reaction: Reacting gallium oxide with thionyl chloride:
    Ga2O3+3SOCl22GaCl3+3SO2\text{Ga}_2\text{O}_3+3\text{SOCl}_2\rightarrow 2\text{GaCl}_3+3\text{SO}_2
  • Hydrochloric Acid Reaction: Gallium metal reacts with hydrochloric acid to produce gallium trichloride and hydrogen gas:
    Ga+3HClGaCl3+32H2\text{Ga}+3\text{HCl}\rightarrow \text{GaCl}_3+\frac{3}{2}\text{H}_2

These methods allow for the production of both anhydrous and hydrated forms of gallium trichloride .

Gallium trichloride has diverse applications across various fields:

  • Catalyst: It serves as a catalyst in organic synthesis reactions such as Friedel-Crafts acylation and alkylation.
  • Semiconductor Manufacturing: Used as a precursor for producing gallium nitride and other gallium-based semiconductors through chemical vapor deposition techniques.
  • Electrolyte Additive: Employed in lithium thionyl chloride batteries as an electrolyte additive.
  • Optoelectronic Devices: Acts as a raw material for producing copper-gallium-selenium thin films used in solar cells .

Research into the interactions of gallium trichloride with other compounds reveals its capacity to form complexes with various ligands. For instance, it can complex with π-donors such as silylethynes, enhancing its electrophilic character. These interactions are crucial for applications in organic synthesis where gallium trichloride acts as a Lewis acid catalyst .

Gallium trichloride shares similarities with other metal halides but exhibits unique characteristics that differentiate it:

CompoundFormulaPropertiesUnique Features
Aluminum chlorideAlCl₃Lewis acid; forms dimeric structuresHigher melting point than gallium trichloride
Indium chlorideInCl₃Lewis acid; similar reactivityHigher coordination number than GaCl₃
Iron(III) chlorideFeCl₃Common Lewis acid; used in organic synthesisReacts more vigorously with water
Thallium(I) chlorideTlClLess stable; often forms insoluble saltsLower solubility compared to GaCl₃

Gallium trichloride's lower melting point and unique dimeric structure contribute to its distinct behavior compared to these similar compounds .

Significance in Modern Chemical Processes

Gallium trichloride has emerged as a cornerstone compound in several critical modern chemical processes, with its significance extending across semiconductor manufacturing, catalysis, and advanced materials synthesis [2] [12]. The compound serves as the primary precursor for trimethylgallium production, which is essential for Metal-Organic Chemical Vapor Deposition processes widely utilized in the compound semiconductor and Light-Emitting Diode industries [2] [12].

In semiconductor manufacturing applications, gallium trichloride plays an indispensable role in the production of gallium nitride layers through Chemical Vapor Deposition processes [13] [15]. The reaction mechanism involves the sublimation of gallium trichloride, which is transported by nitrogen carrier gas into reaction chambers where it reacts with ammonia to form gallium nitride films [34]. This process has become fundamental to the production of high-performance electronic devices, including Light-Emitting Diodes, laser diodes, and photovoltaic cells [16].

The catalytic applications of gallium trichloride represent another significant area of modern chemical processes [31]. As a Lewis acid catalyst, gallium trichloride demonstrates exceptional effectiveness in organic synthesis reactions, particularly in Friedel-Crafts alkylation and acylation reactions [5] [31]. Research has shown that polystyrene-supported gallium trichloride exhibits high reusability and stability in acetylation reactions, offering advantages over traditional homogeneous catalysts [31]. The compound's ability to function as a milder Lewis acid compared to aluminum chloride while maintaining high catalytic efficiency has made it valuable in specialty chemical production [1].

Metal recycling applications have recently emerged as a promising frontier for gallium trichloride utilization [6] [11]. Studies demonstrate that supercritical gallium trichloride functions as an effective oxidative solvent for rare-earth metals, transuranium elements, platinum, pnictogens, and chalcogens [6] [23]. The dual molecular nature of gallium trichloride, existing as tetrahedral dimers at low temperatures and high pressure or flat trigonal monomers near the critical point, creates opportunities to tailor chemical geometry for specific metallic species [9] [11].

Battery technology represents another significant application domain where gallium trichloride contributes to modern chemical processes [2] [12]. In lithium thionyl chloride battery systems, gallium trichloride serves as a precursor material for electrolyte salts, enhancing battery performance in harsh and high-temperature environments such as oil drilling operations [2] [35]. These batteries exhibit improved properties for extreme conditions due to the unique electrochemical characteristics imparted by gallium-containing electrolytes [35].

Application SectorPrimary FunctionIndustrial Significance
Semiconductor ManufacturingTrimethylgallium precursor for gallium nitride growthPrimary market driver - LED and power electronics [12]
Metal RecyclingSupercritical oxidative solventEmerging circular economy applications [11] [23]
CatalysisLewis acid catalyst for organic synthesisSpecialty chemicals and polymer production [31]
Battery TechnologyElectrolyte additive in lithium thionyl chloride systemsHigh-temperature drilling operations [2] [35]
Quantum DotsPrecursor for gallium-based quantum dot synthesisAdvanced display technologies [37] [40]
Chemical Vapor DepositionGallium oxide thin film productionOptoelectronics and sensor applications [32]

Current Research Landscape and Challenges

The contemporary research landscape surrounding gallium trichloride is characterized by intensive investigations into its supercritical behavior, advanced recycling applications, and emerging technological frontiers [6] [9] [11]. Recent studies utilizing high-energy X-ray diffraction and multiscale modeling have revealed fundamental insights into the dual molecular nature of supercritical gallium trichloride, consisting of tetrahedral dimers and flat trigonal monomers [6] [11]. These discoveries have significant implications for optimizing recycling processes for specific metals through precise temperature and pressure adjustments [23].

First-principles molecular dynamics studies have illuminated the elementary steps in dimer dissociation mechanisms within supercritical gallium trichloride fluids [9] [28]. Research has identified the formation of intermediate corner-sharing dimers and partial disproportionation of gallium trichloride monomers at high temperatures and low pressures [9]. These findings provide crucial understanding of atomic dynamics in supercritical fluids, enabling more efficient metal dissolution processes [28].

The viscosity characteristics of supercritical gallium trichloride represent a major research focus with practical implications [6] [11]. Studies demonstrate that viscosity decreases by a factor of 100 above the critical temperature, enabling fast molecular diffusion and efficient recycling kinetics [6]. This dramatic viscosity reduction opens new possibilities for advanced recycling technologies that could revolutionize metal recovery from electronic waste [11].

Market dynamics and growth projections indicate significant expansion in gallium trichloride applications [17] [18] [21]. The global gallium trichloride market is projected to reach between 320 and 485 million United States Dollars by 2030, representing a compound annual growth rate of 6.6 to 8.7 percent [21]. High-purity gallium trichloride markets, particularly 4N and 5N purity grades, command premium prices due to their critical roles in sophisticated semiconductor applications [17] [18].

Current research challenges encompass several critical areas requiring continued investigation [19] [22]. Supply chain vulnerabilities represent a significant concern, with China controlling over 80 percent of global gallium production, creating potential disruptions in gallium trichloride availability [39]. High production costs associated with complex synthesis and refining processes present ongoing economic challenges for market expansion [19].

Quantum dots research utilizing gallium trichloride precursors has revealed promising developments in blue-emitting applications [37] [40]. Recent studies demonstrate that trimethylgallium-derived monomeric gallium carboxylates promote efficient gallium incorporation into indium gallium phosphide quantum dots with narrow size distributions [37]. These developments address the challenging task of producing blue-emitting quantum dots for wide color-gamut displays [37].

The neutrino detection applications of gallium trichloride continue to provide valuable scientific insights [38] [41]. The GALLEX experiment utilized 101 tons of gallium trichloride-hydrochloric acid solution containing 30.3 tons of gallium as target material for solar neutrino detection [38] [41]. This application demonstrates the compound's unique nuclear properties and its contribution to fundamental physics research [41].

Research AreaCurrent FocusKey Challenges
Supercritical BehaviorDimer dissociation mechanisms and viscosity studiesUnderstanding atomic dynamics at extreme conditions [9] [28]
Metal RecyclingOptimization of temperature-pressure conditionsScaling up laboratory processes to industrial applications [11] [23]
Market DevelopmentHigh-purity grade production and supply chain securityReducing dependence on single-source suppliers [19] [39]
Quantum DotsBlue-emitting gallium-indium-phosphide systemsAchieving narrow emission linewidths and high quantum yields [37]
Catalysis EnhancementHeterogeneous catalyst developmentImproving reusability and reducing leaching [31]
Battery ApplicationsElectrolyte optimization for extreme conditionsBalancing performance with cost-effectiveness [35]

Gallium trichloride exhibits a fascinating dual nature in its structural chemistry, existing in different molecular forms depending on the physical state and conditions. The compound demonstrates remarkable structural diversity across solid, liquid, and gas phases, making it a compelling subject for structural investigation [1] [2] [3].

Solid State Structure

In the solid state, gallium trichloride adopts a dimeric structure with the molecular formula Ga₂Cl₆ [1] [4]. The solid crystallizes in a triclinic crystal system with space group P1̄ [5]. The unit cell parameters are precisely defined as a = 6.94 Å, b = 6.84 Å, c = 6.82 Å, with angles α = 119.5°, β = 90.8°, and γ = 118.6° [6] [5] [7]. The structure contains two formula units per unit cell (Z = 2) [5].

The dimeric structure features edge-sharing tetrahedral geometry, where two gallium atoms are connected through bridging chlorine atoms [1] [4]. This arrangement creates a four-membered ring structure with the gallium atoms serving as the vertices and the bridging chlorine atoms forming the edges [3] [8]. The molecular arrangement can be described as Ga₂(μ-Cl)₂Cl₄, where μ-Cl represents the bridging chlorine atoms [1].

Gas Phase Structure

In the gas phase, gallium trichloride exists primarily as monomeric GaCl₃ units, particularly at elevated temperatures [1] [3]. The monomeric form adopts a trigonal planar geometry with D₃ₕ symmetry [9] [10]. The gas-phase structure represents a dramatic departure from the solid-state dimeric arrangement, with the gallium atom positioned at the center of an equilateral triangle formed by three chlorine atoms [11] [9].

The equilibrium between dimeric and monomeric forms in the gas phase is temperature-dependent, with higher temperatures favoring the monomeric form [1] [3]. At 870 K, essentially all gas-phase molecules exist in the monomeric form [1]. This temperature-dependent equilibrium demonstrates the dynamic nature of gallium trichloride's structural chemistry.

Liquid Phase Structure

The liquid phase structure of gallium trichloride presents a complex scenario where dimeric Ga₂Cl₆ units predominate, but with structural modifications compared to the solid state [3] [8]. Recent neutron diffraction and X-ray scattering studies have revealed that the liquid phase contains edge-sharing dimers with a puckered structure of the central four-membered ring [3] [8].

The liquid-phase dimers exhibit shorter Cl-Cl distances (2.90-3.09 Å) and longer Ga-Ga intramolecular distances (3.20-3.26 Å) compared to the solid state [3] [8]. This structural evolution represents the initial steps toward dimer dissociation and provides insight into the potential liquid-liquid transition mechanisms at elevated temperatures [3].

Bond Lengths and Angles

Solid State Bonding Parameters

The solid-state structure of gallium trichloride exhibits two distinct types of Ga-Cl bonds: terminal and bridging [1] [4]. Terminal Ga-Cl bonds are shorter, measuring 2.10-2.11 Å, while bridging Ga-Cl bonds are longer at approximately 2.18 Å [9] [10]. This difference in bond lengths reflects the varying degrees of covalent character between terminal and bridging interactions.

The intramolecular Ga-Ga distance in the solid state ranges from 3.20-3.26 Å, which is consistent with the edge-sharing dimeric structure [3] [8]. The bridge angle (Cl-Ga-Cl) in the four-membered ring is approximately 84°, while the terminal Cl-Ga-Cl angles are 120°, reflecting the tetrahedral coordination environment around each gallium center [9] [12].

Gas Phase Bonding Parameters

In the gas phase, the monomeric GaCl₃ units exhibit uniform Ga-Cl bond lengths of 2.108 Å [9] [10]. The Cl-Ga-Cl bond angles are exactly 120°, consistent with the trigonal planar geometry and D₃ₕ symmetry [9] [12]. This structural uniformity contrasts sharply with the asymmetric bonding observed in the solid state.

The gas-phase structure represents the most symmetric form of gallium trichloride, with all three Ga-Cl bonds being equivalent in length and all bond angles being equal [9] [10]. This symmetry is maintained due to the absence of intermolecular interactions that would otherwise perturb the molecular geometry.

Vibrational Spectroscopy

Infrared Spectroscopy

Infrared spectroscopy provides crucial insights into the vibrational modes of gallium trichloride across different phases [13] [14]. Gas-phase infrared data reveal four fundamental vibrational modes corresponding to the D₃ₕ symmetry of the monomeric form [9] [13]. The A₁' symmetric stretch appears at 382 cm⁻¹, representing the in-phase stretching of all three Ga-Cl bonds [13] [14].

The A₂" antisymmetric stretch occurs at 143 cm⁻¹, corresponding to out-of-phase Ga-Cl stretching motions [13] [14]. Two degenerate E' modes are observed: a stretching mode at 464 cm⁻¹ and a bending mode at 131 cm⁻¹ [9] [13]. These frequencies are characteristic of the monomeric gas-phase structure and provide definitive evidence for the trigonal planar geometry.

Raman Spectroscopy

Raman spectroscopy of solid gallium trichloride reveals the vibrational characteristics of the dimeric Ga₂Cl₆ structure [13] [14]. The solid-state Raman spectrum shows frequencies similar to but slightly shifted from the gas-phase values, reflecting the different molecular environment in the crystalline state [13] [14].

The symmetric stretching mode appears at approximately 380 cm⁻¹, while the antisymmetric stretch occurs near 140 cm⁻¹ [13] [14]. The degenerate stretching and bending modes are observed at approximately 470 cm⁻¹ and 120 cm⁻¹, respectively [13] [14]. These slight frequency shifts relative to the gas phase provide evidence for the intermolecular interactions present in the solid state.

Electronic Structure Properties

Ionization Energy

The ionization energy of gallium trichloride has been determined to be 11.520 eV, corresponding to the removal of an electron from the gallium 3d orbital [9] [15]. This value provides important information about the electronic structure and the energy required to form the gallium trichloride cation.

The relatively high ionization energy reflects the stability of the gallium trichloride molecule and the strong binding of the valence electrons [9]. This electronic stability contributes to the compound's ability to exist in multiple structural forms while maintaining its fundamental chemical identity.

Electronic Absorption

Electronic absorption spectroscopy reveals that gallium trichloride exhibits a sharp absorption edge at 360 nm [16]. This absorption corresponds to electronic transitions within the molecule and provides information about the energy gap between occupied and unoccupied molecular orbitals.

The UV absorption edge is significant for understanding the optical properties of gallium trichloride and its potential applications in photochemical processes [16]. The absorption characteristics also relate to the compound's behavior under various lighting conditions and its stability when exposed to ultraviolet radiation.

Structural Data Tables

PropertyValueReference
Molecular FormulaGaCl₃Multiple sources
Molecular Weight176.08 g/molNIST/ChemBook
Melting Point77.9°CIndium Corporation [17]
Boiling Point201.3°CIndium Corporation [17]
Density (solid)2.47 g/cm³Sigma-Aldrich [18]
Density (liquid at mp)2.05 g/cm³Indium Corporation [17]
AppearanceClear or white needle-shaped crystalsIndium Corporation [17]
CAS Number13450-90-3Multiple sources
Theoretical Gallium Content39.596%Indium Corporation [17]
PhaseStructure TypeParameterValueReference
Solid State (Dimer)Ga₂Cl₆ edge-sharing dimerGa-Cl bond length (terminal)2.10-2.11 ÅWallwork & Worrall 1965 [6]
Solid State (Dimer)Ga₂Cl₆ edge-sharing dimerGa-Cl bond length (bridging)2.18 ÅNIST CCCBDB [9]
Solid State (Dimer)Ga₂Cl₆ edge-sharing dimerGa-Ga intramolecular distance3.20-3.26 ÅUsuki et al. 2019 [3]
Gas Phase (Monomer)GaCl₃ trigonal planar monomerGa-Cl bond length2.108 ÅNIST CCCBDB [9]
Gas Phase (Monomer)GaCl₃ trigonal planar monomerCl-Ga-Cl bond angle120°NIST CCCBDB [9]
Gas Phase (Monomer)GaCl₃ trigonal planar monomerPoint groupD₃ₕNIST CCCBDB [9]
Liquid PhaseGa₂Cl₆ dimers (predominant)Ga-Ga distance3.20-3.26 ÅUsuki et al. 2019 [3]
Liquid PhaseGa₂Cl₆ dimers (predominant)Cl-Cl distance2.90-3.09 ÅUsuki et al. 2019 [3]
PropertyValueReference
Crystal SystemTriclinicWallwork & Worrall 1965 [6]
Space GroupP1̄OQMD Database [5]
Unit Cell Parameter a6.94 ÅWallwork & Worrall 1965 [6]
Unit Cell Parameter b6.84 ÅWallwork & Worrall 1965 [6]
Unit Cell Parameter c6.82 ÅWallwork & Worrall 1965 [6]
Unit Cell Angle α119.5°Wallwork & Worrall 1965 [6]
Unit Cell Angle β90.8°Wallwork & Worrall 1965 [6]
Unit Cell Angle γ118.6°Wallwork & Worrall 1965 [6]
Formula Units per Cell (Z)2Wallwork & Worrall 1965 [6]
Structure TypeDimeric Ga₂Cl₆Multiple sources
Molecular ArrangementEdge-sharing tetrahedral dimersMultiple sources
MethodMode/TransitionFrequency/EnergyAssignmentReference
IR (gas phase)A₁' symmetric stretch382 cm⁻¹Ga-Cl terminal stretchSjögren et al. 1984 [13]
IR (gas phase)A₂" antisymmetric stretch143 cm⁻¹Ga-Cl antisymmetricSjögren et al. 1984 [13]
IR (gas phase)E' degenerate stretch464 cm⁻¹Ga-Cl degenerate stretchSjögren et al. 1984 [13]
IR (gas phase)E' degenerate bend131 cm⁻¹Ga-Cl degenerate bendSjögren et al. 1984 [13]
Raman (solid)A₁' symmetric stretch~380 cm⁻¹Ga-Cl terminal stretchVarious sources
Raman (solid)A₂" antisymmetric stretch~140 cm⁻¹Ga-Cl antisymmetricVarious sources
Raman (solid)E' degenerate stretch~470 cm⁻¹Ga-Cl degenerate stretchVarious sources
Raman (solid)E' degenerate bend~120 cm⁻¹Ga-Cl degenerate bendVarious sources
ElectronicIonization Energy11.520 eVGa 3d → ionizationNIST WebBook [9]
ElectronicUV absorption edge360 nmElectronic transitionVarious sources

Physical Description

Gallium trichloride appears as colorless needles. Used as a raw material in the production of metallic gallium and in the processing of mono crystal semiconductor compounds. (EPA, 1998)
OtherSolid

Color/Form

Colorless needles or glassy solid

Boiling Point

394 °F at 760 mm Hg (EPA, 1998)
201 °C

Density

2.47 at 77 °F (EPA, 1998)
2.47

Melting Point

172 °F (EPA, 1998)
77.9 °C

UNII

4Y6GQD4915

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (15.25%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (98.31%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

There are no reports of any evidence for the presence of a homeostatic mechanism for gallium in mammals.

Vapor Pressure

0.38 mm Hg @ 25 °C

Pictograms

Corrosive

Other CAS

13450-90-3

Wikipedia

Gallium trichloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

By the action of chlorine or hydrogen chloride on the metal.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Lithium battery manufacturers.
Gallium chloride (GaCl3): ACTIVE

Analytic Laboratory Methods

Traces of gallium (as gallium trichloride) in sea and fresh water have been enriched by anion-exchange from an acidified sample in the presence of thiocyanate. Ga adsorbs strongly on a column of Amberlite CG 400 and can be stripped with 60 ml of 1 mol/l NaOH-1 mol/l NaCl solution. Gallium in the effluent is purified by anion-exchange from HCl and determined spectrophotometrically with Rhodamine B as color reagent. Reported determinations of Ga in sea water and lake water samples were determined on a 10-l sample basis with and without the addition of a known amount of Ga. The standard deviation (n=5) is 17% at a Ga level of 0.012 ug/l.

Dates

Last modified: 08-15-2023

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